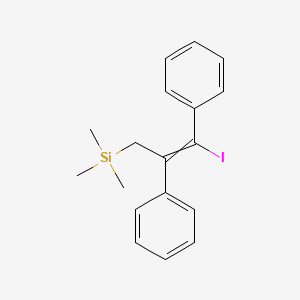
(3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane: is a chemical compound known for its unique structure and reactivity It is characterized by the presence of an iodine atom, two phenyl groups, and a trimethylsilyl group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane typically involves the reaction of (2,3-diphenylprop-2-en-1-yl)trimethylsilane with iodine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective iodination of the compound. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The iodine atom in (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as halides, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon or other reduced products.
Common Reagents and Conditions:
Substitution: Reagents such as sodium iodide, potassium thiocyanate, or amines in solvents like acetone or ethanol.
Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Oxidation: Products include oxidized forms such as alcohols, ketones, or carboxylic acids.
Reduction: Products include hydrocarbons or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Medicine:
Drug Development: Its derivatives may have potential therapeutic applications, and it is used in the development of new drugs and diagnostic agents.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane involves its reactivity towards various nucleophiles and electrophiles. The iodine atom and the trimethylsilyl group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
- (3-Iodo-2,3-diphenylprop-2-en-1-yl)trimethylsilane
- (3-Iodo-2,3-diphenylprop-2-en-1-yl)dimethylsilane
- (3-Iodo-2,3-diphenylprop-2-en-1-yl)methylsilane
Uniqueness: (3-Iodo-2,3-diphenylprop-2-en-1-yl)(trimethyl)silane is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in organic synthesis and material science applications, where other similar compounds may not offer the same level of performance.
Eigenschaften
CAS-Nummer |
651303-06-9 |
|---|---|
Molekularformel |
C18H21ISi |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
(3-iodo-2,3-diphenylprop-2-enyl)-trimethylsilane |
InChI |
InChI=1S/C18H21ISi/c1-20(2,3)14-17(15-10-6-4-7-11-15)18(19)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
INHQTSFIYGSKMT-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CC(=C(C1=CC=CC=C1)I)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


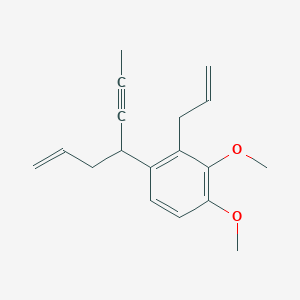
![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
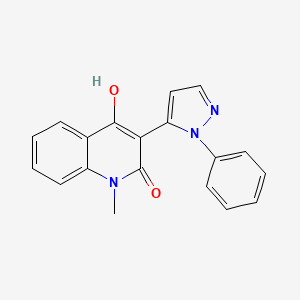
![4-[(Butan-2-yl)oxy]-6-(2-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612253.png)
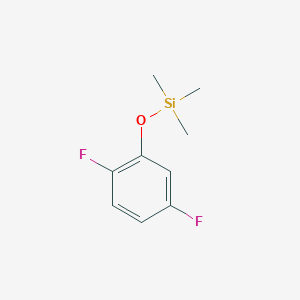
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
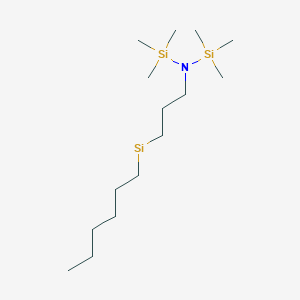
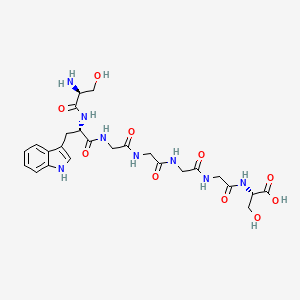
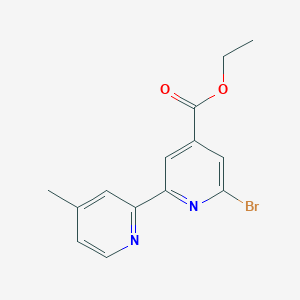
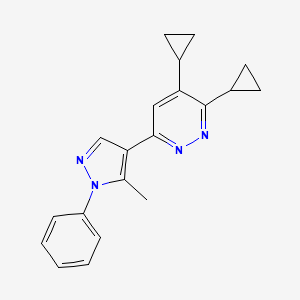
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
